3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid
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Overview
Description
HEC72702 is a novel Hepatitis B virus capsid inhibitor, based on clinical candidate GLS4. HEC72702 was found to display no induction of the CYP1A2, CYP3A4, or CYP2B6 enzyme at the high concentration of 10 μM. In particular, it demonstrated a good systemic exposure and high oral bioavailability and achieved a viral-load reduction greater than 2 log in a hydrodynamic-injected (HDI) HBV mouse model. HEC72702 has now been selected for further development.
Scientific Research Applications
Antioxidant Activity
A study conducted by Drapak et al. (2019) explored the antioxidant activities of derivatives similar to the compound . They performed a QSAR-analysis (Quantitative Structure-Activity Relationship) to determine the relationship between molecular structure and antioxidant activity. This research provides insights into how compounds like 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid could be theoretically used for designing new antioxidants (І. Drapak et al., 2019).
Antitumor Activities
Xiong Jing's 2011 study highlighted the synthesis of compounds structurally related to our compound of interest, demonstrating their potential selective antitumor activities. This suggests a possible application of 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid in cancer research or treatment, especially considering the R-configuration's contribution to this activity (Xiong Jing, 2011).
Antimicrobial Activity
The search for new antimicrobials led to the examination of morpholine-containing derivatives by Yeromina et al. (2019). They found that these compounds, which are structurally similar to the compound , exhibited significant antibacterial and antifungal effects. This indicates a potential application of our compound in the development of new antimicrobial drugs (H. Yeromina et al., 2019).
Drug Development
Ren et al. (2018) developed HEC72702, a novel hepatitis B virus capsid inhibitor based on a closely related compound. This research illustrates how derivatives of 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid can be employed in antiviral drug development, particularly for treating chronic hepatitis B (Qingyun Ren et al., 2018).
properties
CAS RN |
1793063-59-8 |
---|---|
Product Name |
3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid |
Molecular Formula |
C24H26BrFN4O5S |
Molecular Weight |
581.46 |
IUPAC Name |
3-((R)-4-(((R)-6-(2-bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid |
InChI |
InChI=1S/C24H26BrFN4O5S/c1-2-34-24(33)20-18(13-30-8-9-35-15(12-30)4-6-19(31)32)28-22(23-27-7-10-36-23)29-21(20)16-5-3-14(26)11-17(16)25/h3,5,7,10-11,15,21H,2,4,6,8-9,12-13H2,1H3,(H,28,29)(H,31,32)/t15-,21+/m1/s1 |
InChI Key |
ILFIXUVIBJYIDE-VFNWGFHPSA-N |
SMILES |
O=C(OCC)C1=C(NC(C2=NC=CS2)=N[C@H]1C3=C(Br)C=C(F)C=C3)CN4CCO[C@H](CCC(O)=O)C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
HEC72702; HEC-72702; HEC 72702 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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